molecular formula C11H7F3N2O2 B8692776 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid

1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid

Cat. No.: B8692776
M. Wt: 256.18 g/mol
InChI Key: XCSOQAKOGLQODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid typically involves the reaction of 2-trifluoromethylbenzaldehyde with imidazole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can modulate the activity of its target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2-Trifluoromethylphenyl)imidazole
  • 2-(Trifluoromethyl)phenyl imidazole
  • Trifluoromethylated imidazoles

Comparison: 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, compared to similar compounds. Additionally, the trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it more effective in various applications.

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazole-2-carboxylic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-8(7)16-6-5-15-9(16)10(17)18/h1-6H,(H,17,18)

InChI Key

XCSOQAKOGLQODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2C(=O)O

Origin of Product

United States

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